N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide
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Description
Compounds with a pyrazole core, such as “N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide”, are often used in medicinal chemistry due to their diverse biological activities . They can be part of various pharmaceutical drugs and have potential applications in treating diseases.
Molecular Structure Analysis
The molecular structure of a compound greatly influences its physical and chemical properties. Pyrazole derivatives typically consist of a five-membered ring with two nitrogen atoms . The exact structure of “this compound” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on their specific structure and the reaction conditions . Again, without specific information on “this compound”, it’s challenging to provide a detailed chemical reactions analysis.Mechanism of Action
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-9(13)10-7-8-5-6-11-12(8)4-2/h3,5-6H,1,4,7H2,2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVGORLGASYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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